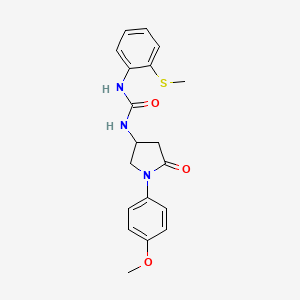
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a methoxy group (-OCH3), a pyrrolidinone group (a five-membered ring containing nitrogen and a carbonyl group), a urea group (NH2-CO-NH2), and a methylthio group (-SCH3). These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely exhibit a combination of different types of intermolecular forces including hydrogen bonding (due to the presence of nitrogen and oxygen atoms), dipole-dipole interactions, and London dispersion forces .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the pyrrolidinone group could potentially undergo reactions at the carbonyl group, and the urea group could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of polar functional groups like the pyrrolidinone and urea groups could increase the compound’s solubility in polar solvents .科学的研究の応用
Synthesis and Enzyme Inhibition
One study detailed the synthesis of several urea derivatives, including "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea," focusing on their enzyme inhibition capabilities. The research investigated these compounds' effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, highlighting their potential as enzyme inhibitors. The study also observed the compounds' anticancer activity against a prostate cancer cell line, indicating potential therapeutic applications in oncology (Mustafa et al., 2014).
Anticancer Investigations
Another significant area of research involving this compound is its role in anticancer investigations. Studies have synthesized and characterized various urea derivatives, including the mentioned compound, assessing their antiproliferative effects against different cancer cell lines. These studies contribute to the understanding of the compound's molecular framework and its potential efficacy in treating cancer through targeted therapy approaches.
Anion Recognition and Gelation Properties
Research on substituted phenyl urea and thiourea derivatives, including the compound , has explored their anion recognition properties and potential applications in gelation. These studies provide insights into the compound's chemical behavior and interactions with other molecules, suggesting its versatility in scientific applications beyond medicinal chemistry.
Corrosion Inhibition
Another intriguing application of urea derivatives is in the field of corrosion inhibition. Studies have shown that certain urea compounds, including those structurally related to "1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea," exhibit significant inhibition effects on mild steel corrosion in acidic solutions. This research highlights the compound's potential utility in industrial applications, protecting metals from corrosive environments (Bahrami & Hosseini, 2012).
特性
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-15-9-7-14(8-10-15)22-12-13(11-18(22)23)20-19(24)21-16-5-3-4-6-17(16)26-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBSYMHULRAVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

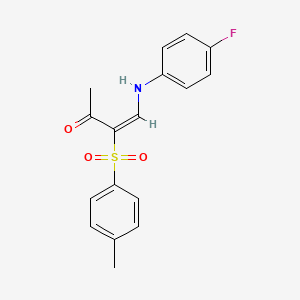
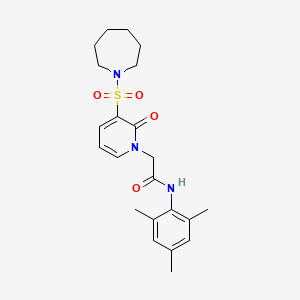
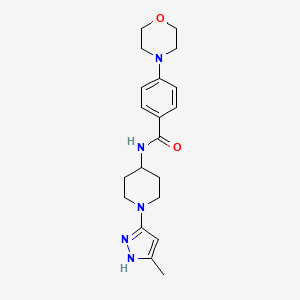
![3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2430820.png)
![4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2430821.png)
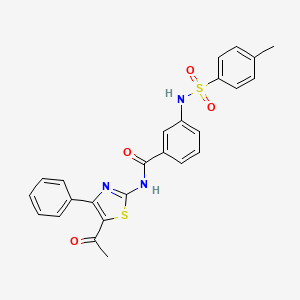
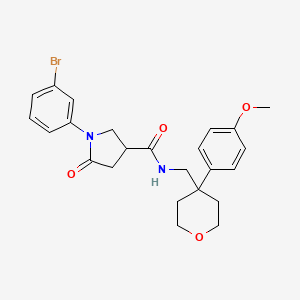
![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2430827.png)
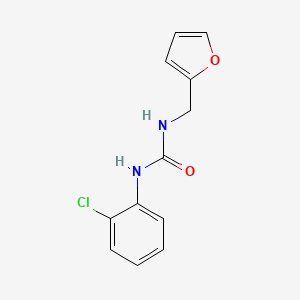
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2430829.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430830.png)
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2430832.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2430833.png)
![Methyl 5-[(6-phenylpyrimidin-4-ylthio)methyl]furan-2-carboxylate](/img/structure/B2430834.png)